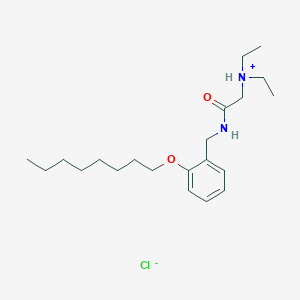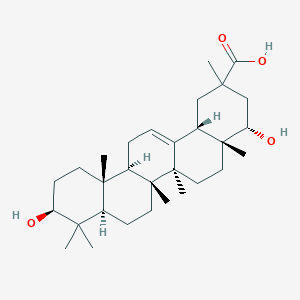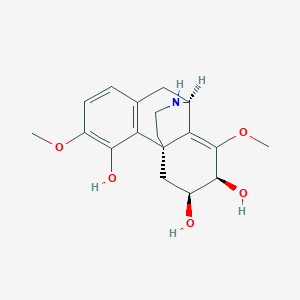
Activins
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Activins is synthesized through the esterification of nandrolone with phenylpropionic acid. The reaction typically involves the use of an acid catalyst and is carried out under controlled temperature conditions to ensure the formation of the desired ester .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. The raw materials, nandrolone and phenylpropionic acid, are reacted in the presence of an acid catalyst. The reaction mixture is then purified through various techniques such as distillation and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Activins undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: The compound can be reduced to form dihydronandrolone.
Substitution: This compound can undergo substitution reactions, particularly at the phenylpropionate ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions.
Major Products Formed
Oxidation: Various oxidized metabolites.
Reduction: Dihydronandrolone.
Substitution: Substituted derivatives of this compound.
Scientific Research Applications
Activins has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the development of detection methods.
Biology: Studied for its effects on muscle growth and protein synthesis.
Medicine: Used in the treatment of conditions such as breast cancer, osteoporosis, and anemia. .
Industry: Utilized in the development of performance-enhancing drugs and supplements.
Mechanism of Action
Activins exerts its effects by binding to androgen receptors in the body. This binding activates the androgen receptor, which then interacts with specific DNA sequences to regulate the expression of certain genes. This leads to increased protein synthesis, nitrogen retention, and muscle growth. Additionally, this compound increases red blood cell production and bone mineral density .
Comparison with Similar Compounds
Similar Compounds
Nandrolone Decanoate: Another ester of nandrolone, known for its longer duration of action.
Testosterone: The primary male sex hormone, with stronger androgenic effects.
Methandrostenolone (Dianabol): An oral anabolic steroid with rapid muscle growth effects
Uniqueness of Activins
This compound is unique due to its relatively short half-life and rapid onset of action compared to other nandrolone esters like nandrolone decanoate. This makes it suitable for situations where quick results are desired. Additionally, its mild androgenic effects make it a preferred choice for women and individuals sensitive to androgenic side effects .
Properties
IUPAC Name |
(13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) 3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34O3/c1-27-16-15-22-21-11-9-20(28)17-19(21)8-10-23(22)24(27)12-13-25(27)30-26(29)14-7-18-5-3-2-4-6-18/h2-6,17,21-25H,7-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWXUGDQUBIEIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)CCC4=CC=CC=C4)CCC5=CC(=O)CCC35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60859051 | |
| Record name | 3-Oxoestr-4-en-17-yl 3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60859051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(5R,9R,10R,13R)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B217753.png)
![2-[5-Methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]oxyacetic acid](/img/structure/B217754.png)




![[(8S,11S,13S,14S)-3,9-dihydroxy-13-methyl-17-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-11-yl] nitrate](/img/structure/B217774.png)
![[7-oxo-6-[[(E)-3,4,5-trihydroxy-2-methoxy-8-methylnon-6-enoyl]amino]azepan-3-yl] tetradecanoate](/img/structure/B217776.png)


![Methyl(E,4R)-4-[(2R)-2-acetamido-3-phenyl-propanoyl]oxy-4-[(2R)-2-met hyloxiran-2-yl]but-2-enoate](/img/structure/B217811.png)
